molecular formula C23H23ClN2O3 B608650 TC Lpa5 4 CAS No. 1393814-38-4

TC Lpa5 4

Número de catálogo B608650
Número CAS: 1393814-38-4
Peso molecular: 410.898
Clave InChI: BNALUYKEGYUHQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .


Molecular Structure Analysis

The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .


Physical And Chemical Properties Analysis

TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .

Aplicaciones Científicas De Investigación

  • LPA5 as an Inhibitory Receptor in T-Cells : LPA5, expressed by CD8 T cells, functions as an inhibitory receptor, negatively regulating T-cell receptor (TCR) signaling upon engaging lysophosphatidic acid (LPA). This has implications in chronic inflammatory disorders and cancer, where LPA levels are often elevated (Mathew et al., 2019).

  • LPAR5 in Thyroid Carcinoma : LPAR5 is upregulated in papillary thyroid carcinoma, and its specific antagonist, TC LPA5 4, inhibits cell proliferation and migration. This suggests that targeting LPAR5 or the PI3K/Akt pathway could be a therapeutic strategy for thyroid cancer (Zhao et al., 2021).

  • LPA5 in Brain Damage After Cerebral Ischemia : In a study on cerebral ischemia, LPA5 was found to play a pathogenic role. Using TCLPA5, a selective LPA5 antagonist, reduced brain infarction and neurological deficits, suggesting LPA5 as a target for drug development in cerebral ischemia treatment (Sapkota et al., 2020).

  • Role in Psoriasis-Like Lesions : LPA5-mediated signaling was identified as a pathogenic factor in psoriasis. The suppression of LPA5 with TCLPA5 improved psoriasis symptoms in mice and suggested LPA5 antagonism as a potential treatment strategy (Gaire et al., 2020).

  • LPA5 in Platelet Activation : Research on GPR92/LPA5 lysophosphatidate receptor indicated a role in human platelet activation. Unique ligand selectivity of LPA5 suggests its potential as a target for anti-thrombotic therapies (Williams et al., 2009).

  • LPA5 in Long-Term Neuroprotection : Suppressing LPA5 activity provided long-term neuroprotection in mice after ischemic stroke, indicating its potential in treating chronic brain injuries following stroke (Sapkota et al., 2020).

Propiedades

IUPAC Name

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALUYKEGYUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC Lpa5 4

Citations

For This Compound
28
Citations
WJ Zhao, LL Zhu, WQ Yang, SJ Xu, J Chen… - Cancer …, 2021 - Wiley Online Library
… We computed the correlation of LPAR5 expression and TC LPA5 4 antitumor activities in these cells and found that LPAR5 gene expression is positively correlated with TC LPA5 4 …
Number of citations: 11 onlinelibrary.wiley.com
K Takahashi, K Minami, S Otagaki, K Ishimoto… - Biochemical and …, 2018 - Elsevier
… (E) Effects of TC LPA5 4 on cell motility of long-term anticancer drug treated cells. Before initiation of the cell motility assay, cells were pretreated with TC LPA5 4 (0.5 μM). Columns …
Number of citations: 12 www.sciencedirect.com
K Minami, N Ueda, K Ishimoto, T Tsujiuchi - Experimental Cell Research, 2020 - Elsevier
… , MG-63 cells were pretreated with TC LPA5 4, an antagonist of LPA 5 [14]. The cell motile activity of MG-63 cells was significantly suppressed by TC LPA5 4 in the presence of LPA (Fig. …
Number of citations: 11 www.sciencedirect.com
Y Zhang, M Xiong, Z Chen, G Seabra, J Liu, C Li, L Cui - 2023 - chemrxiv.org
… Additionally, we summarized the binding heatmap of TC LPA5 4 with the HPSE binding pocket and concluded the dynamic behavior of the lead compound and potential inhibitory …
Number of citations: 1 chemrxiv.org
M Santos-Hernández, SM Vivanco-Maroto, B Miralles… - Food Chemistry, 2023 - Elsevier
… -1 cells after TC LPA5 4 incubation exceeded 90% at 4 µM and 2 µM, decreasing at higher concentrations. Therefore, the selected concentrations for NPS2143 and TC LPA5 4 were 6 …
Number of citations: 6 www.sciencedirect.com
H Kittaka, K Uchida, N Fukuta… - The Journal of …, 2017 - Wiley Online Library
… In contrast, TC LPA5 4 (TC, 10 μm), a selective antagonist of LPA 5 , markedly decreased the number of LPA + neurons (4.9 ± 1.8%, n = 16/340) (Fig. 4B), suggesting that LPA 5 is …
Number of citations: 94 physoc.onlinelibrary.wiley.com
Y Zhou, PJ Little, Y Cao, HT Ta, D Kamato - Biochimica et Biophysica Acta …, 2020 - Elsevier
Lysophosphatidic acid (LPA) via transactivation dependent signalling pathways contributes to a plethora of physiological and pathophysiological responses. In the vasculature, …
Number of citations: 14 www.sciencedirect.com
A Nasraddin - 2019 - uhra.herts.ac.uk
… Suramin and BIM-I inhibited these changes but not affected by LY294002, H2L5186303, H2L5765834 and TC-LPA5-4. Transfection studies also suggested that mir-1 regulate …
Number of citations: 3 uhra.herts.ac.uk
DH Kim, EJ Seo, GJ Tigyi, BJ Lee… - International Journal of …, 2020 - koreascience.kr
… effect of LPAR inhibition, PDLSCs were incubated with LPAR1 antagonist (AM095), LPAR2 antagonist (Beck35), LPAR 1 and 3 antagonist (Ki16325), LPAR5 antagonists (TC-LPA5-4). …
Number of citations: 3 koreascience.kr
JA Turner, MA Fredrickson, M D'Antonio… - Nature …, 2023 - nature.com
… Treatment with an Lpar5 antagonist (TC LPA5 4) did not affect basal respiration but did abrogate the LPA-mediated increase in maximal respiratory capacity in wildtype OT-I effector …
Number of citations: 2 www.nature.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.